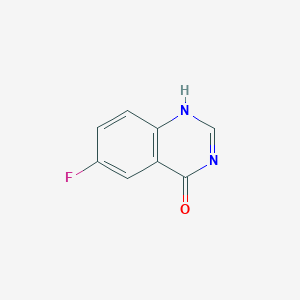

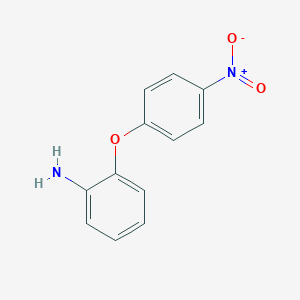

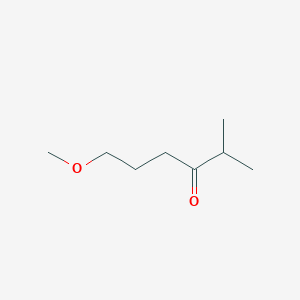

![molecular formula C5H2BrN5O2 B094060 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine CAS No. 16098-20-7](/img/structure/B94060.png)

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

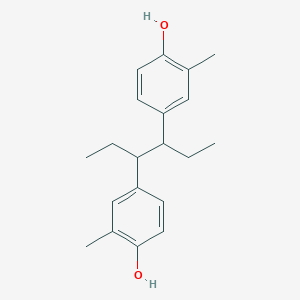

The synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives has been successfully achieved through a systematic approach. This process involves the initial condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water. Subsequent alkylation reactions with different alkyl dibromide agents further diversify the compound structures. The synthesized compounds were thoroughly characterized using NMR spectroscopy to confirm their identities. Additionally, the structures of selected derivatives were confirmed through monocrystalline X-ray crystallography, providing a clear understanding of their molecular framework .

Molecular Structure Analysis

The molecular structure of the synthesized 6-bromo-imidazo[4,5-b]pyridine derivatives was elucidated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G++(d,p) level of theory. The intermolecular contacts and the overall solid-state arrangement were investigated through Hirshfeld surface analysis. This analysis provided insight into the intermolecular interactions that may influence the stability and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of the oxazolo[4,5-b]pyridine system has been explored, particularly focusing on the regiochemistry of electrophilic substitution. It was found that electrophilic substitution occurs regiospecifically at the C-6 position, leading to the formation of 6-nitro and 6-halo derivatives. The 6-nitro derivative can be further transformed into a 6-amino derivative, which serves as a versatile intermediate for the synthesis of more complex molecules. This transformation showcases the potential of these compounds to undergo a variety of chemical reactions, enabling the development of a diverse array of derivatives .

Physical and Chemical Properties Analysis

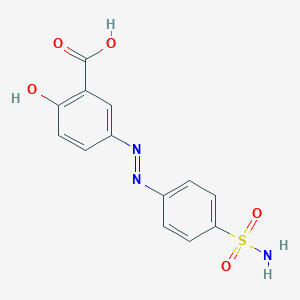

The physical and chemical properties of the 6-bromo-imidazo[4,5-b]pyridine derivatives are closely related to their molecular structure. The DFT calculations and Hirshfeld surface analysis contribute to a deeper understanding of these properties. The molecular docking studies, particularly with the S. aureus tyrosyl-tRNA synthetase, reveal the potential biological activity of these compounds. The binding affinity of compound 9a, with a value of -8.74 Kcal/mol, indicates a strong interaction with the target enzyme, suggesting that these derivatives could serve as potent inhibitors with significant biological applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Tautomerism Studies

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine participates in various chemical reactions that highlight its significance in the study of synthesis and tautomerism. It has been observed that the introduction of different groups such as methyl, nitro, azido, or a bromine atom into the nitrotetrazolopyridine structure can significantly alter the equilibrium constants. Through spectroscopy and molecular orbital calculations, insights into the tautomerism of such compounds have been advanced. For example, studies have utilized NMR, IR spectroscopy, and ab initio molecular orbital calculations to understand the tetrazole–azide equilibrium in these molecules (Cmoch et al., 1999).

Reactivity and Formation of Heterocyclic Compounds

Research into the reactivity of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine has facilitated the synthesis of complex heterocyclic compounds. The molecule's ability to undergo various chemical transformations is crucial for developing new materials with potential applications in different fields. For instance, the study of its reaction with secondary amines leading to ring expansion and the formation of novel heterocycles illustrates its versatile reactivity, which is valuable for the synthesis of new compounds (Addicott et al., 2009).

Development of Energetic Materials

The compound's structural features have been explored for the development of energetic materials. Nitrogen-rich tetrazolo[1,5-b]pyridazines, including derivatives of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine, have been synthesized and evaluated for their potential as green primary explosives. These studies highlight the compound's role in creating high-performance energetic materials with superior detonation properties and environmental benefits (Huang et al., 2020).

Eigenschaften

IUPAC Name |

6-bromo-8-nitrotetrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN5O2/c6-3-1-4(11(12)13)5-7-8-9-10(5)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTXSMJQRBVECE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=NN2C=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650100 |

Source

|

| Record name | 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |

CAS RN |

16098-20-7 |

Source

|

| Record name | 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16098-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.